6-(2-methoxyphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-methoxyphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-methoxyphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione typically involves multi-step processes. One common method includes the cyclization of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde via an iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles . This is followed by Suzuki cross-couplings with various boronic acids and alkylation reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(2-methoxyphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and methoxyphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include iodine for electrophilic cyclization, boronic acids for Suzuki cross-coupling, and various alkylating agents . The reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki cross-coupling reactions yield substituted pyrazolo[3,4-b]pyridines with various functional groups .
Scientific Research Applications
6-(2-methoxyphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione has several scientific research applications:
Medicinal Chemistry: This compound has shown potential antiproliferative activity against cancer cell lines such as K562, MV4-11, and MCF-7.
Material Science: The compound exhibits fluorescence properties, making it useful as a pH indicator for fluorescence intensity-based and ratiometric pH sensing.
Chemical Biology: It is used in studies involving the synthesis and functionalization of pyrazole-type compounds.
Mechanism of Action
The mechanism of action of 6-(2-methoxyphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione involves its interaction with molecular targets such as poly (ADP-ribose) polymerase 1 (PARP-1) and caspase 9 . It induces apoptosis by activating these enzymes and causing fragmentation of microtubule-associated protein 1-light chain 3 (LC3) .
Comparison with Similar Compounds
Similar Compounds
7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine: This compound is structurally similar and also exhibits antiproliferative activity.
4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol: Another similar compound with potent antiproliferative effects and fluorescence properties.
Uniqueness
6-(2-methoxyphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione is unique due to its specific structural features and the combination of antiproliferative and fluorescence properties. This makes it a valuable compound for both medicinal and material science applications .
Properties
IUPAC Name |
6-(2-methoxyphenyl)-2-phenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c1-25-16-10-6-5-9-13(16)14-11-15(23)17-18(20-14)21-22(19(17)24)12-7-3-2-4-8-12/h2-11H,1H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOROPYNXWUKQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=O)C3=C(N2)NN(C3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.